molecular formula C23H19N3O4 B3448415 4-({[4-(1H-benzimidazol-2-yl)phenyl]amino}carbonyl)-2-methoxyphenyl acetate

4-({[4-(1H-benzimidazol-2-yl)phenyl]amino}carbonyl)-2-methoxyphenyl acetate

Cat. No. B3448415
M. Wt: 401.4 g/mol
InChI Key: MXUCHIOVGFSEDO-UHFFFAOYSA-N
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Description

Benzimidazole is an important heterocyclic compound. It consists of the fusion of benzene and imidazole . It is a planar molecule that features extensive delocalization within the aromatic rings. Benzimidazole and its derivatives have a multitude of interesting pharmacological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .


Synthesis Analysis

Benzimidazole can be synthesized starting with o-phenylenediamine and carboxylic acids. The o-phenylenediamine reacts readily with aromatic carboxylic acids in the presence of a strong dehydrating agent, polyphosphoric acid (PPA), or polyphosphoric acid trimethylsilyl ester, to give 2-aryl benzimidazoles in high yield .


Molecular Structure Analysis

The structure of benzimidazole derivatives can be established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary widely depending on the specific substituents present on the benzimidazole ring. For example, the melting point of a specific benzimidazole derivative was found to be 302–307 °C .

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary widely depending on their specific biological activity. For example, some benzimidazole derivatives have been found to inhibit certain enzymes, which can lead to their antiviral, antitumor, or anti-inflammatory effects .

Future Directions

The future directions for research into benzimidazole derivatives are promising. Given their wide range of biological activities, these compounds are likely to continue to be a focus of research in medicinal chemistry .

properties

IUPAC Name

[4-[[4-(1H-benzimidazol-2-yl)phenyl]carbamoyl]-2-methoxyphenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4/c1-14(27)30-20-12-9-16(13-21(20)29-2)23(28)24-17-10-7-15(8-11-17)22-25-18-5-3-4-6-19(18)26-22/h3-13H,1-2H3,(H,24,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUCHIOVGFSEDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[4-(1H-benzimidazol-2-yl)phenyl]carbamoyl}-2-methoxyphenyl acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-({[4-(1H-benzimidazol-2-yl)phenyl]amino}carbonyl)-2-methoxyphenyl acetate
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4-({[4-(1H-benzimidazol-2-yl)phenyl]amino}carbonyl)-2-methoxyphenyl acetate

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